Pentane, 1,5-bis(methylthio)- Pentane, 1,5-bis(methylthio)-
Brand Name: Vulcanchem
CAS No.: 54410-63-8
VCID: VC16063651
InChI: InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3
SMILES:
Molecular Formula: C7H16S2
Molecular Weight: 164.3 g/mol

Pentane, 1,5-bis(methylthio)-

CAS No.: 54410-63-8

Cat. No.: VC16063651

Molecular Formula: C7H16S2

Molecular Weight: 164.3 g/mol

* For research use only. Not for human or veterinary use.

Pentane, 1,5-bis(methylthio)- - 54410-63-8

Specification

CAS No. 54410-63-8
Molecular Formula C7H16S2
Molecular Weight 164.3 g/mol
IUPAC Name 1,5-bis(methylsulfanyl)pentane
Standard InChI InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3
Standard InChI Key AHJYQSDQHJYGCW-UHFFFAOYSA-N
Canonical SMILES CSCCCCCSC

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Pentane, 1,5-bis(methylthio)- is a linear aliphatic compound with the molecular formula C₇H₁₆S₂ and a molecular weight of 164.332 g/mol . Its IUPAC name, 1,5-bis(methylsulfanyl)pentane, reflects the presence of two methylthio (-S-CH₃) groups attached to the terminal carbons of a pentane backbone. Alternative names include 2,8-dithianonane and 1,5-bis-methylmercapto-pentan, though these are largely historical or context-specific .

Structural Characteristics

The compound’s structure (Fig. 1) features a five-carbon chain with sulfur atoms at positions 1 and 5, each bonded to a methyl group. This configuration confers significant hydrophobicity, as indicated by its LogP value of 2.88 , and influences its reactivity in nucleophilic substitutions. The bond angles and torsional strain of the pentane backbone are critical to its conformational flexibility, enabling interactions in catalytic systems .

Physical and Chemical Properties

Physicochemical Parameters

The compound exhibits the following key properties :

PropertyValueConditions
Density0.955 g/cm³25°C
Boiling Point225.9°C760 mmHg
Flash Point83.1°CClosed cup
Refractive Index1.49820°C
Vapor PressureNot reported
SolubilityInsoluble in water; soluble in organic solvents (e.g., ethanol, acetone)Experimental data

Spectroscopic and Chromatographic Data

  • Mass Spectrometry: The exact mass is 164.069 g/mol, with a base peak at m/z 164 corresponding to the molecular ion .

  • Nuclear Magnetic Resonance (NMR): Predicted shifts include δ 1.35–1.45 ppm (pentane backbone CH₂), δ 2.10 ppm (S-CH₃), and δ 2.50–2.70 ppm (S-CH₂) .

Synthesis and Manufacturing

Historical Synthetic Routes

Early synthesis methods, such as those by Protiva et al. (1953), involved the reaction of 1,5-dibromopentane with sodium methanethiolate in ethanol, yielding the product in moderate purity . Walker (1950) optimized this approach by employing phase-transfer catalysis, achieving higher yields under milder conditions .

Modern Methodologies

Lissel et al. (1986) developed a high-yield (80%) route using 1,5-pentanediol as a starting material, which was sequentially converted to the dithiol intermediate before methylation with methyl iodide . A patent by The University of Wales Swansea (1998) describes a scalable process using continuous-flow reactors, reducing reaction times and improving purity (>95%) .

Reaction Scheme:

1,5-PentanediolHCl, ZnCl₂Thionyl Chloride1,5-DichloropentaneNaSCH₃DMF1,5-Bis(methylthio)pentane\text{1,5-Pentanediol} \xrightarrow[\text{HCl, ZnCl₂}]{\text{Thionyl Chloride}} \text{1,5-Dichloropentane} \xrightarrow[\text{NaSCH₃}]{\text{DMF}} \text{1,5-Bis(methylthio)pentane}

Purification and Quality Control

Post-synthesis purification typically involves fractional distillation under reduced pressure (BP: 225.9°C at 760 mmHg) . Analytical methods such as GC-MS and HPLC are employed to verify purity, with commercial batches often exceeding 98% .

Applications and Industrial Relevance

Organic Synthesis

The compound serves as a ligand precursor in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its sulfur atoms coordinate to metal centers, stabilizing reactive intermediates .

Specialty Chemicals

Classified under HS Code 2930909090 (organo-sulfur compounds), it is utilized in:

  • Lubricant additives: Enhances thermal stability in high-performance engines.

  • Agrochemicals: Intermediate in the synthesis of sulfur-containing pesticides .

Patent Landscape

The EP866049 A2 patent (1998) highlights its use in producing photoresist materials for semiconductor manufacturing, leveraging its low volatility and compatibility with lithographic processes .

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